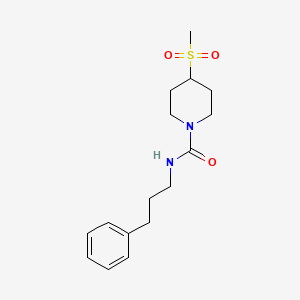

4-(methylsulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Description

4-(Methylsulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a methylsulfonyl group at the 4-position and a 3-phenylpropylcarboxamide moiety at the 1-position. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions with target proteins, such as G protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name |

4-methylsulfonyl-N-(3-phenylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-22(20,21)15-9-12-18(13-10-15)16(19)17-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWTUSBCVPUGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Methylsulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The methylsulfonyl group can enhance solubility and bioavailability, potentially leading to increased pharmacological effects.

1. Dopamine Transporter Modulation

Studies on related piperidine derivatives have shown that modifications in the alkyl chain can optimize binding affinity and selectivity for dopamine transporters (DAT). Specifically, compounds structurally similar to 4-(methylsulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide have demonstrated significant potency in inhibiting DAT, which is crucial for the treatment of disorders like depression and ADHD .

2. Orexin Receptor Agonism

The compound exhibits agonistic activity at orexin type 2 receptors, which are implicated in regulating arousal, appetite, and energy homeostasis. This action could position it as a candidate for addressing sleep disorders and obesity .

3. Fatty Acid Amide Hydrolase Inhibition

Similar compounds have been identified as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and anxiety disorders .

Case Studies and Experimental Data

A series of studies have evaluated the pharmacological profile of piperidine derivatives. For instance:

- Study on DAT Selectivity : A study evaluated various piperidine analogs for their binding affinities at DAT compared to serotonin transporters (SERT). The most selective compounds exhibited a selectivity ratio of up to 49:1 for DAT over SERT, indicating a strong preference that could minimize side effects associated with serotonin modulation .

- Orexin Receptor Studies : Compounds structurally related to our target have been shown to activate orexin receptors effectively, leading to increased wakefulness in animal models. This suggests potential use in treating narcolepsy or other sleep disorders .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Analgesic Properties

One of the primary applications of this compound is in pain management. Research indicates that derivatives of piperidine compounds exhibit significant analgesic activity. For instance, studies have shown that certain piperidine derivatives can selectively bind to the μ-opioid receptor (MOR), which is crucial for pain relief:

- Mechanism : The compound exhibits high binding affinity towards MOR, leading to potent analgesic effects with minimal side effects compared to traditional opioid analgesics .

- Case Study : A specific derivative demonstrated an effective dose (ED50) of 3.1 mg/kg in pain models, showcasing its potential as a lead compound for developing new opioid ligands .

Anticancer Activity

The compound also shows promise in oncology, particularly in targeting various cancer types:

- In Vitro Studies : Research has highlighted the synthesis of novel compounds related to piperidine structures that demonstrate significant anticancer activity against leukemia, colon cancer, and melanoma. The most active derivatives exhibited average GI50 values ranging from 13.6 to 14.9 µM against selected cancer cell lines .

- Mechanism : The anticancer properties are believed to stem from the ability of these compounds to interfere with cell proliferation pathways and induce apoptosis in cancer cells.

Treatment of Metabolic Disorders

Another significant application lies in the treatment of metabolic disorders such as obesity and type 2 diabetes:

- Targeting Enzymatic Pathways : The compound has been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome. Inhibition of this enzyme may ameliorate conditions associated with insulin resistance and hypertension .

- Therapeutic Potential : The ability to modulate glucocorticoid metabolism positions this compound as a potential therapeutic agent for managing metabolic disorders and their complications.

Summary Table of Applications

Comparison with Similar Compounds

Piperidine-1-Carboxamide Derivatives ()

- PF3845 (4-(3-[5-(Trifluoromethyl)pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide): Key Differences: Replaces the methylsulfonyl group with a trifluoromethylpyridyloxy-benzyl substituent. Implications: The trifluoromethyl group enhances lipophilicity (logP ~4.2), while the pyridyloxy moiety may improve target selectivity for cannabinoid receptors .

- PF750 (N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide): Key Differences: Substitutes the 3-phenylpropyl chain with a quinolinylmethyl group. Implications: The quinoline ring may confer fluorescence properties useful in imaging studies, though it increases molecular weight (MW = 413.5 g/mol vs. 352.4 g/mol for the target compound) .

Benzamide Derivatives ()

- Compound 13 (N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxo-propan-2-yl]benzamide): Key Differences: Features a cyanomethoxy-phenyl group instead of a piperidine core.

Physicochemical and Pharmacological Properties

Key Observations:

- Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group in the target compound offers moderate lipophilicity (logP ~2.8) compared to PF3845 (logP ~4.2), suggesting better aqueous solubility and reduced CNS side effects .

Functional Comparisons

- Receptor Binding : Unlike halogenated benzamide derivatives (e.g., Compound 25), the target compound lacks electrophilic halogens, reducing off-target interactions with nucleophilic residues .

- Metabolic Stability: The methylsulfonyl group may confer resistance to cytochrome P450 oxidation compared to PF750’s quinoline moiety, which is prone to metabolic degradation .

Q & A

Q. What are the optimized synthetic routes for 4-(methylsulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with piperidine derivatives and introducing sulfonyl and phenylpropyl groups. Key steps include:

- Sulfonylation: Use methylsulfonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF, with controlled temperatures (0–25°C) to avoid side reactions .

- Carboxamide Formation: React the sulfonylated intermediate with 3-phenylpropylamine via carbodiimide coupling (e.g., EDC/HOBt) in dichloromethane, ensuring stoichiometric equivalence and inert atmosphere .

- Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from 2-propanol to isolate the product. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What methodologies are recommended for characterizing the physicochemical properties of this compound?

Methodological Answer:

- HPLC-PDA: Assess purity using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 210–280 nm .

- NMR Spectroscopy: Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry, focusing on methylsulfonyl protons (δ 3.0–3.2 ppm) and piperidine carboxamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Thermal Analysis: Perform TGA/DSC to determine melting points and decomposition profiles (heating rate: 10°C/min under N₂) .

Q. How can researchers assess the compound’s stability under various storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days .

- Photostability: Expose samples to UV light (ICH Q1B guidelines) and quantify degradation products using LC-MS .

- Solution Stability: Prepare stock solutions in DMSO or ethanol and analyze pH-dependent hydrolysis (e.g., phosphate buffers at pH 3–9) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in the sulfonyl group (e.g., ethylsulfonyl, trifluoromethylsulfonyl) and phenylpropyl chain (e.g., halogenated or substituted aryl groups) .

- Bioactivity Assays: Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). For example, use fluorescence polarization assays for Akt kinase inhibition or radioligand displacement for GPCR activity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to Akt or other targets .

Q. What crystallographic techniques are used to determine the compound’s 3D structure, and how can researchers interpret electron density maps?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (solvent: ethanol/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve structures using SHELX and refine with Olex2 .

- Electron Density Analysis: Identify key features like hydrogen bonds between the carboxamide NH and sulfonyl oxygen, and π-π stacking of the phenylpropyl group with aromatic residues in co-crystallized proteins .

Q. How can contradictions in bioactivity data across different assays be resolved?

Methodological Answer:

- Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Control Experiments: Include known inhibitors (e.g., AZD5363 for Akt) to confirm assay specificity. Check for off-target effects via kinome-wide profiling .

- Data Normalization: Account for variations in cell line viability, protein expression levels, and solvent effects (e.g., DMSO tolerance) .

Q. What in vitro and in vivo models are appropriate for studying its pharmacological effects?

Methodological Answer:

- In Vitro Models:

- Cancer cell lines (e.g., MCF-7, PC-3) for proliferation assays (MTT/WST-1).

- Primary neurons for neuroactivity studies (patch-clamp electrophysiology) .

- In Vivo Models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.